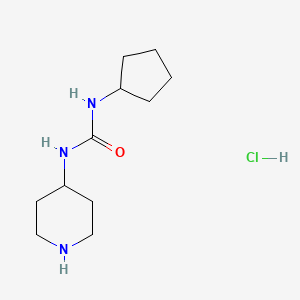

1-Cyclopentyl-3-(piperidin-4-yl)urea hydrochloride

Description

1-Cyclopentyl-3-(piperidin-4-yl)urea hydrochloride is a urea derivative featuring a cyclopentyl group attached to the urea nitrogen and a piperidin-4-yl moiety. Urea derivatives of piperidine are frequently explored as kinase inhibitors, chemokine receptor antagonists, or intermediates in drug development .

Properties

IUPAC Name |

1-cyclopentyl-3-piperidin-4-ylurea;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O.ClH/c15-11(13-9-3-1-2-4-9)14-10-5-7-12-8-6-10;/h9-10,12H,1-8H2,(H2,13,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQZDEZCFPVWMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NC2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-3-(piperidin-4-yl)urea hydrochloride typically involves the reaction of cyclopentyl isocyanate with 4-piperidinol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

- The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

- The product is then purified through recrystallization or chromatography to obtain 1-Cyclopentyl-3-(piperidin-4-yl)urea.

- The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Cyclopentyl isocyanate: reacts with in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of 1-Cyclopentyl-3-(piperidin-4-yl)urea hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3-(piperidin-4-yl)urea hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the piperidinyl group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

Oxidation: Oxidized derivatives of the compound, depending on the specific oxidizing agent used.

Reduction: Reduced derivatives, such as amines or alcohols.

Substitution: Substituted derivatives with various functional groups attached to the piperidinyl group.

Scientific Research Applications

Medicinal Chemistry

1-Cyclopentyl-3-(piperidin-4-yl)urea hydrochloride serves as a building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance therapeutic effects against a range of medical conditions, particularly those related to neurological disorders.

Key Findings :

- The compound has been explored for its potential as an antagonist in neuropharmacology, targeting specific receptors involved in neurotransmission .

- It has been utilized in the development of new therapeutic agents aimed at treating conditions such as thrombosis and other cardiovascular diseases .

Biological Research

In biological studies, this compound is investigated for its interactions with various biological targets, including enzymes and receptors. Its ability to modulate receptor activity makes it a valuable tool in understanding complex biological systems.

Research Highlights :

- Studies have shown that 1-Cyclopentyl-3-(piperidin-4-yl)urea hydrochloride can influence neurotransmitter systems, indicating potential applications in treating neurological disorders .

- The compound is also being evaluated for its role in enzyme inhibition, which could lead to advancements in drug design targeting specific pathways .

Industrial Applications

Beyond medicinal uses, this compound has potential applications in industrial chemistry. It can be used in the synthesis of novel materials and chemical processes due to its unique structural properties.

Case Study 1: Neuropharmacological Effects

A study conducted on the effects of 1-Cyclopentyl-3-(piperidin-4-yl)urea hydrochloride demonstrated its efficacy as a receptor antagonist. The research indicated that this compound could potentially mitigate symptoms associated with certain neurological disorders by modulating neurotransmitter activity.

Case Study 2: Synthesis of Therapeutic Agents

Researchers have synthesized derivatives of this compound to enhance its therapeutic potential against thrombosis. The modifications made to the urea structure have shown promise in improving efficacy and reducing side effects compared to traditional therapies .

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(piperidin-4-yl)urea hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-cyclopentyl-3-(piperidin-4-yl)urea hydrochloride with structurally related urea derivatives, focusing on molecular properties, synthesis, and biological activity.

Table 1: Structural and Functional Comparison of Piperidin-4-yl Urea Derivatives

*Calculated based on analogous compounds.

Substituent-Driven Pharmacological Profiles

- Alkyl Substituents (Cyclopentyl vs. Isopropyl): The cyclopentyl group in the target compound likely improves membrane permeability compared to the smaller isopropyl group in its analog . Cyclopentyl moieties are known to enhance metabolic stability in drug candidates, as seen in protease inhibitors and GPCR modulators .

- Aryl vs. However, the cyclopentyl variant’s non-aromatic nature could reduce off-target effects associated with aryl-containing drugs.

Biological Activity

1-Cyclopentyl-3-(piperidin-4-yl)urea hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : 1-Cyclopentyl-3-(piperidin-4-yl)urea hydrochloride

- Molecular Formula : CHClNO

- Molecular Weight : 255.74 g/mol

1-Cyclopentyl-3-(piperidin-4-yl)urea hydrochloride primarily acts as a small-molecule antagonist targeting specific receptors, particularly in the context of neuropharmacology and oncology. Its mechanism involves the modulation of neurotransmitter systems and potential inhibition of cancer cell proliferation through various pathways.

Antagonistic Properties

Research indicates that this compound exhibits antagonistic properties against certain receptors, including the CXCR3 receptor, which is implicated in inflammatory responses and cancer metastasis. In a study evaluating a series of piperidinyl urea derivatives, it was found that modifications to the piperidine ring significantly influenced receptor binding affinity and selectivity .

Cytotoxicity and Selectivity

In vitro studies have demonstrated that 1-Cyclopentyl-3-(piperidin-4-yl)urea hydrochloride shows selective cytotoxicity against various cancer cell lines. For instance, it exhibited an IC50 value of approximately 16 nM in functional assays targeting CXCR3, indicating potent activity with minimal off-target effects .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the cyclopentyl and piperidine moieties are crucial for the biological activity of this compound. Variations in these groups can lead to significant changes in potency and selectivity. For example, the introduction of different alkyl or aryl substituents on the urea nitrogen can enhance binding affinity while maintaining favorable pharmacokinetic properties .

Study 1: Anti-inflammatory Effects

A study conducted on inflammatory models demonstrated that 1-Cyclopentyl-3-(piperidin-4-yl)urea hydrochloride effectively reduced pro-inflammatory cytokine production. This suggests potential applications in treating autoimmune diseases and chronic inflammation .

Study 2: Cancer Cell Proliferation Inhibition

In another investigation involving human cancer cell lines, the compound was shown to inhibit cell proliferation significantly. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase, highlighting its therapeutic potential in oncology .

| Parameter | Value |

|---|---|

| IC50 (CXCR3 Antagonism) | 16 nM |

| Selectivity Index | High |

| Cytotoxicity (MCF-7 Cells) | IC50 = 0.442 µM |

| Apoptosis Induction | Yes |

Q & A

Q. What are the standard synthetic routes for 1-cyclopentyl-3-(piperidin-4-yl)urea hydrochloride, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution or urea coupling. A typical method involves reacting 4-aminopiperidine with cyclopentyl isocyanate in anhydrous tetrahydrofuran (THF) under nitrogen, followed by HCl treatment to isolate the hydrochloride salt . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry to minimize byproducts like unreacted piperidine intermediates . Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) ensures >95% purity, confirmed by HPLC .

Q. Which analytical techniques are recommended for characterizing this compound and verifying its structural integrity?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR in DMSO-d6 or CDCl3 resolve cyclopentyl (δ 1.5–2.0 ppm) and piperidinyl (δ 2.5–3.5 ppm) protons. Urea NH signals appear as broad peaks at δ 5.5–6.5 ppm .

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) to assess purity (>98%) .

- Mass Spectrometry (MS): ESI-MS in positive ion mode confirms the molecular ion peak at m/z 268.2 (free base) and 304.7 (hydrochloride) .

Q. What are the solubility and stability profiles of this compound in aqueous and organic solvents?

The hydrochloride salt is soluble in polar solvents (water: ~10 mg/mL at 25°C; DMSO: ~50 mg/mL) but poorly soluble in non-polar solvents like hexane. Stability studies indicate degradation <5% after 6 months at −20°C in lyophilized form. In aqueous buffers (pH 7.4), hydrolysis of the urea moiety occurs over 48 hours at 37°C, necessitating fresh preparation for bioassays .

Q. How should researchers handle safety protocols for this compound during laboratory use?

- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles are mandatory. Use fume hoods to avoid inhalation .

- First Aid: For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution .

- Storage: Store desiccated at 2–8°C in amber vials to prevent light-induced degradation .

Advanced Research Questions

Q. What strategies are used to investigate structure-activity relationships (SAR) for this urea derivative in enzyme inhibition studies?

- Analog Synthesis: Replace the cyclopentyl group with cyclohexyl or aryl substituents to assess steric effects .

- Enzyme Assays: Test inhibitory activity against soluble epoxide hydrolase (sEH) using fluorescence-based assays (e.g., 14,15-epoxyeicosatrienoic acid as substrate) . IC50 values are calculated via nonlinear regression of dose-response curves .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC50 values (e.g., 50 nM vs. 200 nM in sEH inhibition) may arise from:

Q. What methodologies are employed for impurity profiling during scale-up synthesis?

Q. How can in vivo pharmacokinetic (PK) studies be designed to evaluate this compound’s bioavailability?

- Animal Models: Administer 10 mg/kg intravenously or orally in Sprague-Dawley rats. Collect plasma at intervals (0.5–24 h) .

- LC-MS/MS Analysis: Detect parent compound and metabolites (e.g., hydroxylated piperidine) with a lower limit of quantification (LLOQ) of 1 ng/mL .

- Key Parameters: Calculate AUC (area under the curve), t1/2 (half-life), and bioavailability (>30% indicates suitability for further development) .

Q. What computational approaches predict the compound’s binding affinity to target proteins?

- Molecular Docking: Use AutoDock Vina to model interactions with sEH’s catalytic triad (Asp335, Tyr466, Tyr381). Energy minimization with AMBER force fields refines poses .

- Molecular Dynamics (MD): Simulate binding stability over 100 ns to identify critical hydrogen bonds (e.g., urea NH with Glu139) .

Q. How can researchers optimize synthetic yields while minimizing hazardous waste?

- Green Chemistry: Replace THF with cyclopentyl methyl ether (CPME), a safer solvent with comparable polarity .

- Catalysis: Employ immobilized lipases (e.g., Candida antarctica) for urea bond formation, reducing reaction time by 40% and waste .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.